N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide

Description

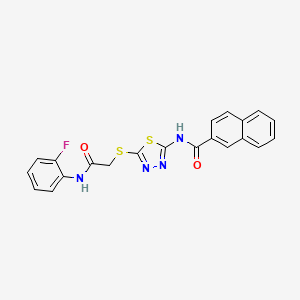

N-(5-((2-((2-Fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide is a synthetic 1,3,4-thiadiazole derivative characterized by a central thiadiazole ring substituted with a 2-fluorophenylaminoacetamide moiety via a thioether linkage and a 2-naphthamide group at the adjacent position.

Properties

IUPAC Name |

N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15FN4O2S2/c22-16-7-3-4-8-17(16)23-18(27)12-29-21-26-25-20(30-21)24-19(28)15-10-9-13-5-1-2-6-14(13)11-15/h1-11H,12H2,(H,23,27)(H,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQVGNUDFUUDCBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NN=C(S3)SCC(=O)NC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15FN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide typically involves multiple steps. One common approach is to start with the preparation of the 1,3,4-thiadiazole ring, which can be synthesized through the cyclization of thiosemicarbazide with carbon disulfide under basic conditions. The resulting thiadiazole intermediate is then reacted with 2-fluorophenyl isocyanate to introduce the fluorophenyl group. Finally, the naphthamide moiety is attached through a nucleophilic substitution reaction with 2-naphthoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the implementation of high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group on the naphthamide moiety can be reduced to an amine.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom on the phenyl ring.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the thiadiazole ring.

Medicine: Explored for its anticancer and antimicrobial properties.

Mechanism of Action

The mechanism of action of N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with cysteine residues in proteins, leading to the inhibition of enzyme activity. The fluorophenyl group can enhance the compound’s binding affinity to its target, while the naphthamide moiety can contribute to its overall stability and solubility.

Comparison with Similar Compounds

Table 1: Structural Analogues and Their Properties

Key Observations :

- Substituent Effects : The target compound’s 2-naphthamide group confers greater steric hindrance and aromatic surface area compared to smaller benzamide or acetamide substituents in analogs like 5e or 5h. This may influence solubility and membrane permeability .

- Melting Points : Analogs with bulky substituents (e.g., benzylthio in 5h) exhibit lower melting points (133–135°C) compared to simpler alkylthio derivatives (e.g., 5g: 168–170°C), suggesting that steric bulk reduces crystallinity .

Key Observations :

- Anticancer Potential: While the target compound’s activity remains uncharacterized, structurally related compounds like 4y demonstrate potent cytotoxicity (IC50 < 0.1 mmol L⁻¹) against cancer cell lines, likely due to thiadiazole-mediated interference with cellular kinases or aromatase enzymes .

- Enzyme Inhibition: BPTES, a bis-thiadiazole derivative, inhibits glutaminase-1 via non-competitive binding, highlighting the scaffold’s versatility in targeting metabolic enzymes . The target compound’s naphthamide group may offer unique binding interactions for similar applications.

- Antimicrobial Activity : Derivatives with benzimidazole-thioether motifs (e.g., 4e) exhibit fungicidal and insecticidal effects, suggesting that the thioacetamide linkage in the target compound could be optimized for antimicrobial applications .

Biological Activity

N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide is a synthetic compound that has garnered attention due to its potential therapeutic applications. This compound features a thiadiazole moiety, which is known for its diverse biological activities including anticancer and antimicrobial properties. This article explores the biological activity of this compound, highlighting its structure, pharmacological effects, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is with a molecular weight of 406.43 g/mol. The structure includes:

- Thiadiazole ring : Associated with various biological activities.

- Fluorophenyl group : Enhances lipophilicity and bioactivity.

- Amide linkage : Common in biologically active compounds.

Anticancer Activity

Research has indicated that compounds containing thiadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting cell cycle progression.

In a study evaluating the structure-activity relationship (SAR) of thiadiazole derivatives, it was found that modifications to the thiadiazole ring significantly influenced the anticancer activity against human cancer cell lines. The presence of electron-withdrawing groups like fluorine was noted to enhance the potency of these compounds.

Antimicrobial Efficacy

The compound has also been studied for its antimicrobial properties. Thiadiazole derivatives are known to exhibit activity against a range of pathogens including bacteria and fungi. In vitro assays demonstrated that this compound showed promising results against Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

Q & A

Q. Solvent Optimization :

- Toluene/water mixtures (8:2) are effective for azide substitutions (e.g., sodium azide reactions) due to phase-transfer effects, achieving >75% yields .

- Ethanol is preferred for recrystallization to minimize byproduct contamination .

How can researchers resolve contradictions in reported yields for thiadiazole intermediates?

Advanced Data Analysis

Discrepancies in yields (e.g., 60–85% for thiadiazole formation vs. 70–90% for similar structures ) often stem from:

- Reagent purity : POCl₃ hydrolysis can reduce efficiency; use freshly distilled reagents.

- Temperature control : Exothermic reactions (e.g., POCl₃ addition) require strict cooling to ≤10°C to prevent side reactions .

- Workup protocols : Ethanol recrystallization vs. ethyl acetate extraction impacts purity and yield calculations .

Methodological Recommendation :

Validate intermediates via HPLC-MS and adjust reaction times based on TLC monitoring (hexane:ethyl acetate = 9:1) .

What spectroscopic techniques are critical for characterizing the sulfur-containing bridge in this compound?

Q. Basic Characterization

- ¹H/¹³C NMR : Confirm the thioether (-S-) linkage via deshielded protons adjacent to sulfur (δ 3.5–4.0 ppm for -CH₂-S-) .

- FT-IR : Identify the amide C=O stretch (~1650 cm⁻¹) and thiadiazole ring vibrations (~680 cm⁻¹) .

Q. Advanced Analysis :

- 2D NMR (HSQC/HMBC) : Resolve overlapping signals in the naphthamide and fluorophenyl regions .

- X-ray crystallography : Resolve ambiguity in sulfur stereochemistry, though crystallization may require DMSO/water mixtures .

How do electronic effects of the 2-fluorophenyl group influence the compound’s reactivity in nucleophilic substitutions?

Advanced Mechanistic Study

The electron-withdrawing fluorine atom:

- Activates the acetamide carbonyl : Enhances susceptibility to nucleophilic attack (e.g., thiols in thiadiazole coupling) .

- Reduces side reactions : Fluorine’s meta-directing effect minimizes undesired ring substitutions during synthesis.

Experimental Validation :

Compare reaction rates with non-fluorinated analogs using kinetic studies (UV-Vis monitoring at 280 nm) .

What computational methods are suitable for predicting the biological activity of this compound?

Q. Advanced Modeling

- Docking studies : Use AutoDock Vina to model interactions with COX-1/2 enzymes, leveraging structural similarities to thiadiazole-containing inhibitors .

- QSAR : Correlate substituent effects (e.g., fluorine position) with anti-inflammatory activity using Hammett σ constants .

- DFT calculations : Analyze charge distribution on the thiadiazole ring to predict electrophilic/nucleophilic sites .

How can researchers mitigate decomposition of the thiadiazole ring under acidic conditions?

Q. Advanced Stability Studies

- pH-dependent degradation : Thiadiazoles hydrolyze in strong acids (pH < 3). Stabilize via:

- Protective groups : Introduce tert-butyloxycarbonyl (Boc) groups on the naphthamide nitrogen to shield the ring .

What are the key differences in biological activity between this compound and its non-fluorinated analogs?

Q. Advanced Comparative Biology

- Fluorine’s impact : The 2-fluorophenyl group enhances metabolic stability and membrane permeability compared to phenyl analogs .

- Activity screening : Test against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, noting IC₅₀ differences ≥20% vs. non-fluorinated derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.